molecular formula C10H9ClO2 B13958686 3-(Allyloxy)benzoyl chloride CAS No. 83230-73-3

3-(Allyloxy)benzoyl chloride

Cat. No.: B13958686
CAS No.: 83230-73-3
M. Wt: 196.63 g/mol
InChI Key: JVBQBOPBWGDPFV-UHFFFAOYSA-N
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Description

3-(Allyloxy)benzoyl chloride is an organic compound with the molecular formula C10H9ClO2. It is a derivative of benzoyl chloride where the benzene ring is substituted with an allyloxy group at the third position. This compound is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

3-(Allyloxy)benzoyl chloride can be synthesized through the Schotten-Baumann reaction, which involves the acylation of alcohols and amines by acyl halides in the presence of an aqueous alkaline solution . In this case, the reaction involves the use of benzoyl chloride and allyl alcohol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

3-(Allyloxy)benzoyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation reactions, and hydrogen gas with a catalyst for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(Allyloxy)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

3-(Allyloxy)benzoyl chloride can be compared with other benzoyl chloride derivatives, such as 4-methoxybenzoyl chloride and 2-chlorobenzoyl chloride. These compounds have similar reactivity but differ in their substituents, which can affect their chemical properties and applications. For example, 4-methoxybenzoyl chloride has a methoxy group at the fourth position, which can influence its reactivity and solubility compared to this compound .

Conclusion

This compound is a versatile compound with various applications in organic synthesis, material science, and biological studies. Its unique reactivity and properties make it a valuable intermediate in the preparation of a wide range of chemical products.

Properties

CAS No.

83230-73-3

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

3-prop-2-enoxybenzoyl chloride

InChI

InChI=1S/C10H9ClO2/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2

InChI Key

JVBQBOPBWGDPFV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)Cl

Origin of Product

United States

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